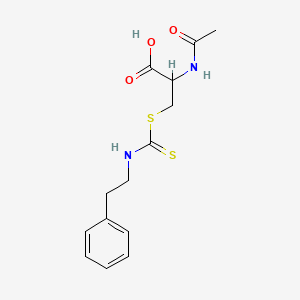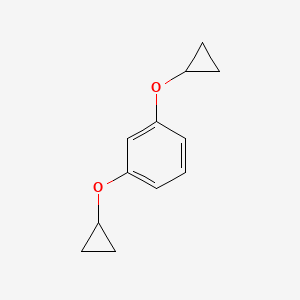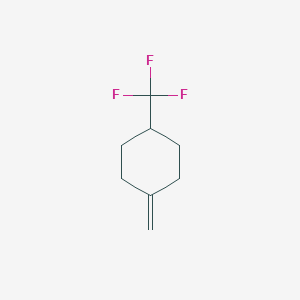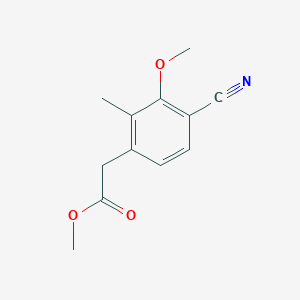
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate typically involves the reaction of 4-cyano-3-methoxy-2-methylbenzaldehyde with methyl acetate in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- Methyl cyanoacetate
- 4-Methoxyphenyl isocyanate
- Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate
Uniqueness
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and methoxy groups on the phenyl ring distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-8-9(6-11(14)15-2)4-5-10(7-13)12(8)16-3/h4-5H,6H2,1-3H3 |
InChIキー |
AXNOSUMFIOZSSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1OC)C#N)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


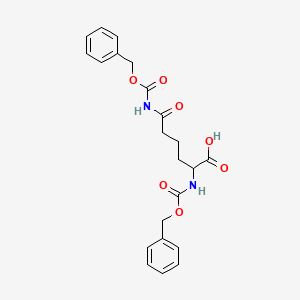
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
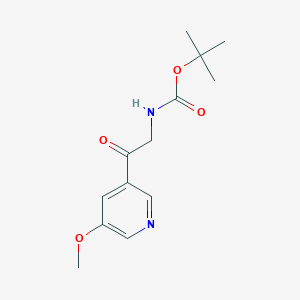
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)

![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)

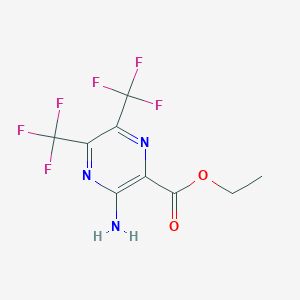
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
